N-(5-methoxyquinolin-8-yl)formamide
Description
Properties
IUPAC Name |
N-(5-methoxyquinolin-8-yl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-5-4-9(13-7-14)11-8(10)3-2-6-12-11/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEXCUDJQASWIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxyquinolin-8-yl)formamide typically involves the formylation of 5-methoxyquinoline. One common method is the reaction of 5-methoxyquinoline with formamide in the presence of a catalyst such as p-toluenesulfonic acid monohydrate (TsOH·H₂O) under aqueous conditions . This reaction is performed without the use of surfactants and can be scaled up for gram-scale operations.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient and scalable methods. For example, the use of sulfonated rice husk ash (RHA-SO₃H) as a solid acid catalyst has been reported to promote the preparation of formamide derivatives from aromatic amines and ethyl orthoformate under solvent-free conditions . This method offers high yields and short reaction times, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(5-methoxyquinolin-8-yl)formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 5-methoxyquinolin-8-ylamine.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
N-(5-methoxyquinolin-8-yl)formamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(5-methoxyquinolin-8-yl)formamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. Additionally, the compound can interfere with DNA replication and repair processes, leading to its potential use as an anticancer agent . The presence of the methoxy and formamide groups enhances its ability to form hydrogen bonds and interact with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations in Quinoline Derivatives
A. N-(Quinolin-8-yl)formamide Derivatives
- N-(Quinolin-8-yl)formamide (without methoxy substitution) lacks the 5-methoxy group, reducing electron-donating effects on the quinoline ring. This absence impacts reactivity in cross-coupling reactions and fluorescence properties. For example, 8-amidoquinoline derivatives are noted for their fluorescence quenching behavior, which is modulated by substituents like methoxy groups .
- N-(5-Aminoquinolin-8-yl)acetamide (CAS 134992-40-8) replaces the formamide with an acetamide (-NHCOCH₃) group and introduces a methylthio (-SCH₃) substituent.
B. Methoxy-Substituted Quinoline Amides
- N-(5-Methoxyquinolin-8-yl)propanamide derivatives (e.g., compounds 2h and 2c in and ) feature extended acyl chains (propanamide vs. formamide). These derivatives exhibit distinct NMR profiles: 1H NMR shifts: The formamide proton in N-(5-methoxyquinolin-8-yl)formamide resonates at δ ~8.5–9.0 ppm, whereas propanamide derivatives show signals for methyl/methylene groups at δ ~1.5–2.5 ppm . HRMS data: The molecular ion [M⁺] for formamide derivatives is typically ~30–50 Da lighter than propanamide analogs (e.g., 465.1686 for propanamide vs. ~435 for formamide) .
Formamide-Containing Pharmaceuticals
Formoterol-Related Compounds ():
- Formoterol Related Compound E contains a formamide group linked to a hydroxy-substituted phenyl ring. Unlike this compound, these compounds are designed for β-adrenergic receptor agonism. The presence of hydroxyl groups increases polarity, impacting pharmacokinetics (e.g., shorter half-life compared to methoxy-substituted quinolines) .
Solvent and Toxicity Comparisons
- Formamide (HCONH₂) and N,N-dimethylformamide (DMF) are common solvents. Formamide exhibits reproductive toxicity (ECHA hazard class), whereas DMF is hepatotoxic. These risks necessitate careful handling during synthesis .
Research Implications
- Synthetic Flexibility: The methoxy and formamide groups in this compound enable regioselective modifications, such as palladium-catalyzed C–H functionalization, as seen in and .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-methoxyquinolin-8-yl)formamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed C–H functionalization, as demonstrated in Pd-mediated monoarylation/amidation reactions. Key parameters include catalyst loading (e.g., 5 mol% Pd(OAc)₂), ligand selection (e.g., 1,10-phenanthroline), and solvent optimization (e.g., toluene at 110°C). Reaction progress should be monitored via TLC or HPLC, with purification using silica gel chromatography (e.g., petroleum ether:dichloromethane:ethyl acetate mixtures) .
Q. How can structural confirmation of this compound derivatives be achieved?
- Methodological Answer : Use a combination of and NMR to confirm substituent positions and amide bond formation. For example, the methoxy group at position 5 of the quinoline ring typically appears as a singlet at ~3.9 ppm in . High-resolution mass spectrometry (HRMS) is critical for verifying molecular formulas (e.g., observed m/z 465.1686 vs. calculated C₂₈H₂₃N₃O₄). Cross-validate with X-ray crystallography if single crystals are obtainable .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in spectroscopic data for quinoline-based formamides?
- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or impurities. Perform variable-temperature NMR to detect dynamic processes (e.g., keto-enol tautomerism). Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For ambiguous HRMS results, employ isotopic labeling or tandem MS to confirm fragmentation patterns .
Q. How can the fluorescent properties of this compound be exploited in bioimaging?
- Methodological Answer : The quinoline core and formamide group enable metal ion sensing (e.g., Zn²⁺, Al³⁺). Design experiments with fluorescence quenching or enhancement assays. Use UV-Vis and fluorescence spectroscopy to determine quantum yields and Stokes shifts. For live-cell imaging, optimize solubility with PEGylation or nanoparticle encapsulation .
Q. What mechanistic insights support the catalytic C–H activation in this compound synthesis?
- Methodological Answer : Kinetic isotope effect (KIE) studies and DFT calculations can elucidate whether the reaction proceeds via a concerted metalation-deprotonation (CMD) pathway. Monitor intermediate species using in situ IR or XAS spectroscopy. Compare turnover frequencies (TOF) with different directing groups (e.g., amide vs. ester) to assess electronic effects .
Q. How do steric and electronic factors influence the biological activity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at the quinoline C-5 (methoxy) and C-8 (formamide) positions. Test antimicrobial or anticancer activity via MIC assays (for bacteria) or MTT assays (for cancer cell lines). Correlate logP values (lipophilicity) with membrane permeability using Caco-2 cell models .
Q. What challenges arise in crystallographic analysis of this compound complexes?
- Methodological Answer : Twinning or poor diffraction may occur due to flexible substituents. Use SHELXD for structure solution and SHELXL for refinement. Apply restraints for disordered methoxy or formamide groups. For weak data (e.g., ), employ synchrotron radiation or low-temperature data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
